molecular formula C10H12INO B053646 N-(2-iodo-4,5-dimethylphenyl)acetamide CAS No. 123765-70-8

N-(2-iodo-4,5-dimethylphenyl)acetamide

Cat. No. B053646
CAS RN: 123765-70-8
M. Wt: 289.11 g/mol
InChI Key: FJEUKEMZYFIQFY-UHFFFAOYSA-N
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Description

“N-(2-iodo-4,5-dimethylphenyl)acetamide” is a chemical compound with the linear formula C10H12INO . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The molecular weight of the compound is 289.118 .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Skladchikov, Suponitskii, & Gataullin (2013) described the synthesis and structure of N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide and its derivatives. This study also discussed the Heck cyclization of these compounds (Skladchikov et al., 2013).
    • The structural aspects of similar compounds, like N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide, have been investigated by Karmakar, Sarma, & Baruah (2007), providing insights into crystal structure and properties of related amides (Karmakar et al., 2007).
  • Biological and Pharmacological Applications :

    • A study by Sakurai et al. (1989) evaluated the effects of a similar compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, on learning and memory in rats, suggesting its potential in enhancing cognitive functions (Sakurai et al., 1989).
    • Khan, Sreenivasa, Govindaiah, & Chandramohan (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, evaluating their antibacterial, antifungal, and anthelmintic activities. This research also explored applications in latent fingerprint analysis (Khan et al., 2019).
  • Chemical Analysis and Characterization :

    • Gowda, Svoboda, & Fuess (2007) studied N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, providing insights into its molecular conformation and hydrogen bonding patterns (Gowda et al., 2007).
    • Fujimaki, Sudo, & Tachizawa (1988) developed a method for the determination of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in human serum and urine, demonstrating its applicability for pharmacokinetic studies (Fujimaki et al., 1988).

Safety and Hazards

“N-(2-iodo-4,5-dimethylphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of ingestion, it is advised to call a poison center or doctor/physician . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

N-(2-iodo-4,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEUKEMZYFIQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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